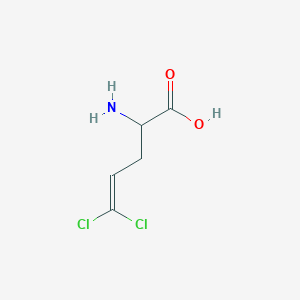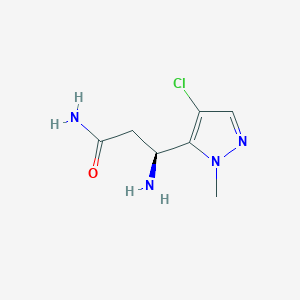![molecular formula C12H23NO4 B13306844 3-([(Tert-butoxy)carbonyl]amino)-3,4-dimethylpentanoic acid](/img/structure/B13306844.png)
3-([(Tert-butoxy)carbonyl]amino)-3,4-dimethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-([(TERT-BUTOXY)CARBONYL]AMINO)-3,4-DIMETHYLPENTANOICACID is a compound that features a tert-butyloxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-([(TERT-BUTOXY)CARBONYL]AMINO)-3,4-DIMETHYLPENTANOICACID typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of BOC-protected compounds often involves the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-([(TERT-BUTOXY)CARBONYL]AMINO)-3,4-DIMETHYLPENTANOICACID undergoes several types of chemical reactions, including:
Deprotection: Removal of the BOC group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Di-tert-butyl dicarbonate and a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Major Products
The major products formed from these reactions include the free amine after deprotection and various substituted amines depending on the nucleophile used in substitution reactions .
Wissenschaftliche Forschungsanwendungen
3-([(TERT-BUTOXY)CARBONYL]AMINO)-3,4-DIMETHYLPENTANOICACID is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
The mechanism by which 3-([(TERT-BUTOXY)CARBONYL]AMINO)-3,4-DIMETHYLPENTANOICACID exerts its effects involves the formation of a stable carbamate intermediate. This intermediate can undergo various chemical transformations, including deprotection and substitution, depending on the reaction conditions and reagents used . The molecular targets and pathways involved in these reactions are primarily related to the stability and reactivity of the BOC group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Another BOC-protected compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis and other organic reactions.
Uniqueness
3-([(TERT-BUTOXY)CARBONYL]AMINO)-3,4-DIMETHYLPENTANOICACID is unique due to its specific structure, which includes a dimethylpentanoic acid backbone. This structure provides distinct reactivity and stability characteristics compared to other BOC-protected compounds .
Eigenschaften
Molekularformel |
C12H23NO4 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
3,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-8(2)12(6,7-9(14)15)13-10(16)17-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
PSTAFIGHNPLGIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(CC(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


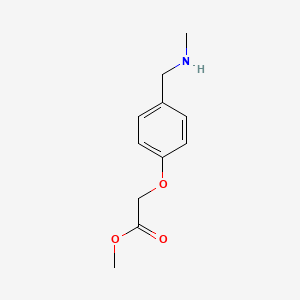
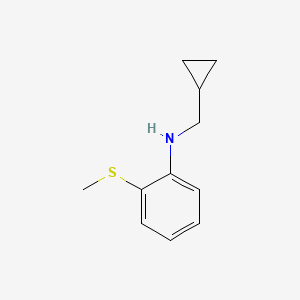
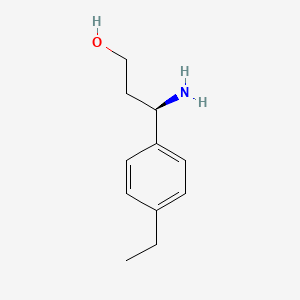

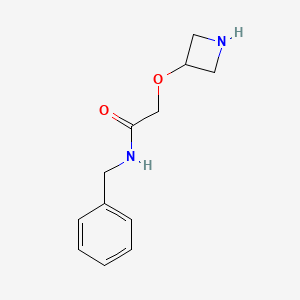
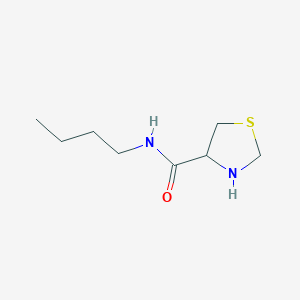
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13306806.png)
![4-Chloro-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306807.png)
![2-{[(2-Hydroxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13306808.png)
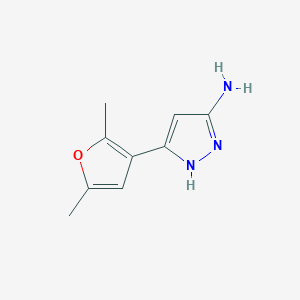
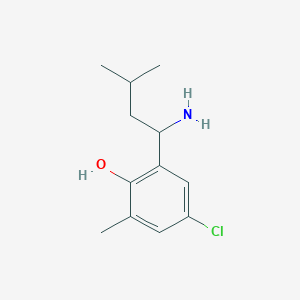
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13306823.png)
